Lansoprazole Sulfide-d4
Overview
Description
Lansoprazole Sulfide-d4 is a deuterium-labeled derivative of Lansoprazole Sulfide. It is primarily used as a stable isotope-labeled compound in scientific research. Lansoprazole itself is a proton pump inhibitor that reduces stomach acid production by inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells. This compound retains the core structure of Lansoprazole but includes deuterium atoms, making it useful for various analytical and research applications.
Mechanism of Action
Target of Action
Lansoprazole Sulfide-d4 is a deuterium-labeled active metabolite of the proton pump inhibitor Lansoprazole . Its primary targets are the gastric H,K-ATPase pumps , which are responsible for the final step in gastric acid secretion . By inhibiting these pumps, this compound effectively reduces gastric acid secretion .
Mode of Action
This compound, like its parent compound Lansoprazole, works by selectively inhibiting the membrane enzyme H+/K+ ATPase in gastric parietal cells . This inhibition blocks the final step in gastric acid production . Once protonated, Lansoprazole is able to react with cysteine residues, specifically Cys813 and Cys321, on parietal H+,K±ATPase resulting in stable disulfides .
Biochemical Pathways
The inhibition of H+/K+ ATPase by this compound affects the biochemical pathway of gastric acid production, leading to a decrease in acid secretion . This action can promote healing in ulcerative diseases and treat gastroesophageal reflux disease (GERD) along with other pathologies caused by excessive acid secretion . In addition, this compound has been found to be an orally active anti-TB (Mycobacterium tuberculosis) agent .
Pharmacokinetics
This compound, as an active metabolite of Lansoprazole, shares similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties with Lansoprazole . It is excreted in feces (67%) and urine (33%; 14% to 25% as metabolites and <1% as unchanged drug) .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to reduce gastric acid secretion . This can lead to the healing of gastrointestinal ulcers, treatment of GERD symptoms, eradication of Helicobacter pylori, and treatment of hypersecretory conditions such as Zollinger-Ellison Syndrome . In vitro, Lansoprazole has been found to cause calcium overload in MC3T3-E1 cells leading to apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the stomach can affect the protonation and activation of Lansoprazole . Additionally, factors such as diet, time of dose, and the presence of other medications can influence the absorption and overall effectiveness of Lansoprazole . .
Biochemical Analysis
Biochemical Properties
Lansoprazole Sulfide-d4 interacts with various enzymes and proteins in biochemical reactions. It is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2C18 into sulphone and 5-hydroxylated metabolites . The nature of these interactions involves the conversion of this compound into active metabolites in the acidic environment of gastric parietal cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing gastric acid secretion, which is beneficial for promoting healing in ulcerative diseases and treating gastroesophageal reflux disease (GERD) . It also exhibits anti-Tuberculosis activity, with IC50 values of 0.59 µM intracellularly .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting the gastric potassium-transporting ATPase, which is responsible for secreting H+ ions into the stomach, creating an acidic pH .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the pharmacokinetic profile of the drug is not modified by multiple administration . The mean plasma elimination half-life is between 1.3 and 2.1 hours in healthy volunteers .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a study showed that administration of lansoprazole to mice inhibited the growth of sessile serrated lesions, which are precursors to colon cancer .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is extensively metabolized following oral administration into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C18 .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is approximately 97% bound in human plasma , indicating that it interacts with plasma proteins for transport.
Subcellular Localization
The subcellular localization of this compound is primarily in the gastric parietal cells, where it is converted to active metabolites in the acidic environment . This localization is crucial for its activity as a proton pump inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lansoprazole Sulfide-d4 can be synthesized through a series of chemical reactions involving deuterium incorporation. One common method involves the reaction of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride with 2-mercaptobenzimidazole in the presence of sodium carbonate under microwave irradiation. This reaction yields the sulfide intermediate, which is then converted to this compound by incorporating deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation and other green chemistry techniques ensures high yields and minimal environmental impact. The final product is purified through chromatographic techniques to achieve the desired purity and isotopic labeling.
Chemical Reactions Analysis
Types of Reactions: Lansoprazole Sulfide-d4 undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced back to the sulfide form using reducing agents such as sodium borohydride.
Substitution: The pyridine ring can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Lansoprazole Sulfone-d4.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Lansoprazole Sulfide-d4 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of Lansoprazole in biological systems.
Proteomics Research: Employed in mass spectrometry to study protein-ligand interactions and protein modifications.
Drug Development: Helps in understanding the mechanism of action and optimizing the pharmacological properties of proton pump inhibitors.
Environmental Studies: Used as a tracer to study the environmental fate and transport of pharmaceutical compounds.
Comparison with Similar Compounds
Omeprazole: Another proton pump inhibitor with a similar mechanism of action but different chemical structure.
Pantoprazole: Similar to Lansoprazole but with variations in pharmacokinetics and side effect profiles.
Rabeprazole: Another proton pump inhibitor with a faster onset of action compared to Lansoprazole.
Uniqueness of Lansoprazole Sulfide-d4: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where precise tracking of the compound is essential .
Properties
IUPAC Name |
4,5,6,7-tetradeuterio-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3OS/c1-10-13(20-7-6-14(10)23-9-16(17,18)19)8-24-15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHLMSUZHFPSFC-QFFDRWTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)SCC3=NC=CC(=C3C)OCC(F)(F)F)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662053 | |
Record name | 2-({[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)(4,5,6,7-~2~H_4_)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216682-38-0 | |
Record name | 2-({[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)(4,5,6,7-~2~H_4_)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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